molecular formula C8H5F3N2OS2 B2795091 2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-33-8

2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No. B2795091
CAS RN: 860651-33-8
M. Wt: 266.26
InChI Key: PDRYHYMUFXCYDN-UHFFFAOYSA-N
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Description

Thiazoles are a type of heterocyclic organic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of thiazoles includes a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions due to the presence of nitrogen and sulfur in the ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

Research on 2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol and its derivatives primarily focuses on their synthesis and characterization. Coyanis et al. (2003) reported the synthesis of new bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives, highlighting spectroscopic properties and crystalline structure, including intermolecular F–F contacts (Coyanis, Védova, Haas, & Merz, 2003). Similarly, Buceta et al. (2004) focused on the synthesis of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives, with structural and conformational studies supported by various spectroscopic methods and computational analyses (Buceta, Coyanis, Védova, Haas, Schettino, & Winter, 2004).

Biological and Catalytic Activity

The potential biological and catalytic activities of compounds related to 2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol have been a subject of interest. Rogoza and Furin (2002) examined the reactions of perfluoro-3-isothiocyanato-2-methyl-2-pentene with various reagents, forming products with heterocyclic substituents. They discussed the possible mechanisms for the biological and catalytic activity of these products (Rogoza & Furin, 2002).

Photophysical Properties

Matwijczuk et al. (2016) explored the effects of solvent on molecular aggregation in related thiazole compounds, focusing on fluorescence emission spectra and circular dichroism (CD) spectra to understand aggregation processes and the impact of substituent groups on molecule interactions (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Antimicrobial Activity

Some derivatives of 2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol have been investigated for their antimicrobial properties. Narayana et al. (2006) synthesized new compounds incorporating the 1,3-thiazol-4-yl moiety and evaluated their antibacterial and antifungal activities, finding promising results against all tested microorganisms (Narayana, Ashalatha, Vijaya Raj, & Kumari, 2006).

Safety and Hazards

The safety and hazards of thiazole derivatives can vary depending on their specific structure and functional groups. For instance, some thiazole derivatives may be classified as Acute Tox. 3 Oral .

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of biological activities. Future research may focus on the design and development of new thiazole derivatives with improved pharmacological properties .

properties

IUPAC Name

2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS2/c9-8(10,11)4-2-15-6(12-4)1-7-13-5(14)3-16-7/h2-3,14H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRYHYMUFXCYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC2=NC(=CS2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

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